Stereochemical Identity Defines Binding-Competent Topology vs. the (6S,9R) Enantiomer
The target compound bears the (6R,9S) absolute configuration, in contrast to the (6S,9R) enantiomer available under catalog number HE-8936 from the same supplier . In the structurally related 1-oxa-9-azaspiro[5.5]undecan-4-amine sEH inhibitor series, enantiomer resolution revealed that the dextrorotatory eutomer (+)-22 exhibited an IC₅₀ of 4.99 ± 0.18 nM, whereas the racemate (±)-22 was substantially less potent [1]. Although no direct IC₅₀ data exist for the target compound's enantiomer pair, this class-level precedent demonstrates that (6R,9S) vs. (6S,9R) stereochemistry can dictate target engagement, making stereochemical purity a critical procurement specification.
| Evidence Dimension | Enantiomer-dependent biochemical potency (class precedent) |
|---|---|
| Target Compound Data | (6R,9S) configuration; no direct IC₅₀ data available for this specific compound |
| Comparator Or Baseline | (6S,9R) enantiomer (Combi-Blocks HE-8936) and racemate (±)-22 (1-oxa-9-azaspiro[5.5]undecan-4-amine urea series) |
| Quantified Difference | Eutomer (+)-22 IC₅₀ = 4.99 ± 0.18 nM vs. racemate (±)-22 (less potent); magnitude of difference for target compound enantiomers not experimentally determined |
| Conditions | Recombinant human sEH enzyme biochemical assay (class-level reference only) |
Why This Matters
For asymmetric synthesis or chiral SAR campaigns, the (6R,9S) isomer and its enantiomer are not interchangeable; ordering the incorrect stereoisomer invalidates downstream biological data.
- [1] Lukin A, et al. Discovery of polar spirocyclic orally bioavailable urea inhibitors of soluble epoxide hydrolase. Bioorg Chem. 2018;80:655-667 (eutomer (+)-22 IC₅₀ 4.99 ± 0.18 nM). doi:10.1016/j.bioorg.2018.07.014. View Source
